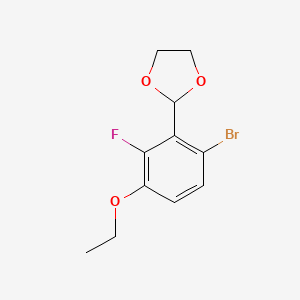
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane
描述
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane (BFEPD) is a chemical compound that is widely used in scientific research applications. It is a heterocyclic compound with a molecular weight of 302.07 g/mol, and is composed of two oxygen atoms, a bromine atom, a fluorine atom, and a ethoxy group. BFEPD has been used in a variety of biochemical, physiological, and medicinal studies, due to its unique structure and properties.
科学研究应用
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of drugs, as well as their biochemical and physiological effects. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used in medicinal chemistry studies, as it is known to possess biological activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been used to study the enzymatic activity of proteins, as well as the binding affinity of ligands.
作用机制
The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood. However, it is believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane binds to certain proteins and enzymes, which leads to changes in the biochemical and physiological processes of the body. It is also believed that 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, as well as to possess some antioxidant activity. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess antifungal and antiviral activity. Furthermore, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has been shown to possess anticonvulsant and analgesic activity, as well as to possess some sedative effects.
实验室实验的优点和局限性
The use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments has several advantages. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is relatively non-toxic, and it can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane in laboratory experiments. For example, 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is not as soluble in organic solvents as some other compounds, and it can be difficult to purify. Additionally, the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is still not fully understood, and there may be some unknown side effects associated with its use.
未来方向
There are many potential future directions for research involving 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane. For example, further research could be conducted to better understand the mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, and to identify any potential side effects associated with its use. Additionally, further research could be conducted to identify new applications for 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, such as its use in the development of new drugs or therapies. Additionally, further research could be conducted to identify new synthetic methods for the synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, as well as to improve the efficiency of existing methods. Finally, further research could be conducted to identify new compounds with similar properties to 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane, which could lead to the development of novel drugs or therapies.
属性
IUPAC Name |
2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVAHYKGQCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


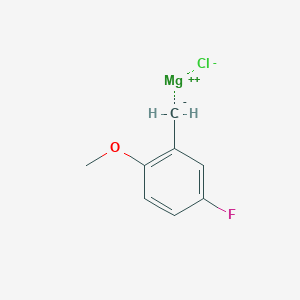


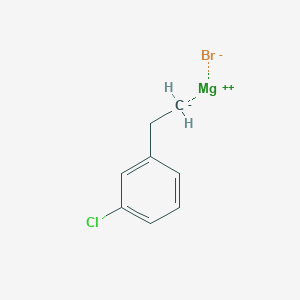
![2-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333957.png)

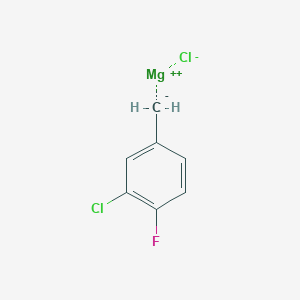
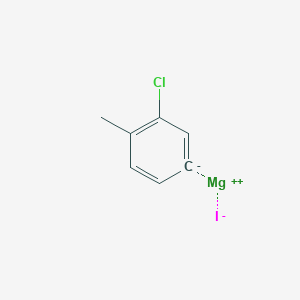
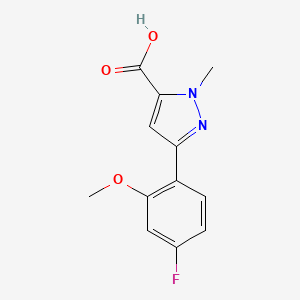
![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)
